

Application Notes and Protocols: Veonetinib in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: Veonetinib

Cat. No.: B15622640

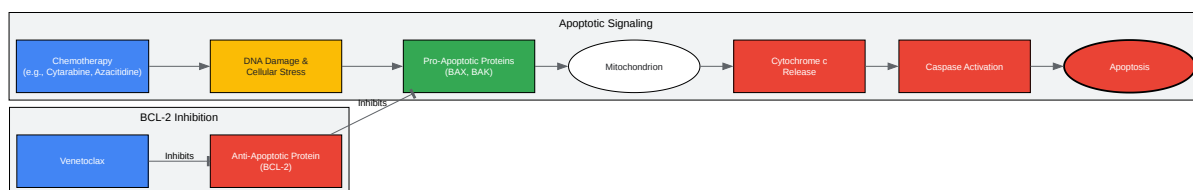
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A Note on Terminology: Initial searches for "**veonetinib**" did not yield significant results in the context of combination chemotherapy. However, the BCL-2 inhibitor venetoclax is extensively studied in combination with various chemotherapy agents, particularly for Acute Myeloid Leukemia (AML). It is highly probable that the query intended to investigate venetoclax. The following application notes and protocols are based on the wealth of available data for venetoclax.

Introduction

Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. Overexpression of BCL-2 is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumorigenesis and chemoresistance. By inhibiting BCL-2, venetoclax restores the apoptotic pathway, making cancer cells more susceptible to cytotoxic agents. This mechanism provides a strong rationale for combining venetoclax with standard chemotherapy drugs. These application notes provide an overview of the use of venetoclax in combination with other chemotherapy agents, summarizing key clinical trial data and providing example protocols.

Signaling Pathway of Venetoclax and Chemotherapy



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Caption: Mechanism of action of venetoclax in combination with chemotherapy.

Clinical Trial Data Summary

The combination of venetoclax with hypomethylating agents (like azacitidine) or low-dose cytarabine has become a standard of care for newly diagnosed elderly patients with AML who are ineligible for intensive chemotherapy.

Venetoclax in Combination with Azacitidine

This combination has shown significantly improved outcomes compared to azacitidine alone in older patients with AML.

Clinical Trial	Patient Population	Treatment Regimen	Overall Response Rate (ORR)	Complete Remission (CR) + CR with Incomplete Hematologic Recovery (CRi)	Median Overall Survival (OS)
VIALE-A (Phase 3)[1][2]	Newly diagnosed AML, ineligible for intensive chemotherapy	Venetoclax + Azacitidine	-	66.4%	14.7 months
Placebo + Azacitidine	-	28.3%	9.6 months		
Real-World Study[3]	Newly diagnosed or relapsed/refractory AML	Venetoclax + Azacitidine	-	64.7%	506 days
Azacitidine alone	-	6.7%	208 days		

Venetoclax in Combination with Cytarabine

Venetoclax is also combined with both low-dose and standard-dose cytarabine in various AML patient populations.

Clinical Trial	Patient Population	Treatment Regimen	Composite Complete Remission (CRc)	Measurable Residual Disease (MRD) Negativity	Key Findings
Phase 1b/II[4]	Previously untreated AML, older adults	Venetoclax + Low-Dose Cytarabine (LDAC)	-	-	Demonstrated safety and preliminary efficacy.
Phase 1b[5]	Newly diagnosed AML	Venetoclax + Daunorubicin + Cytarabine (7+3)	85.3%	86.2%	The combination was safe and effective in achieving MRD-negative remissions.
Phase 1 (Pediatric)[6][7]	Relapsed/Refractory Pediatric AML	Venetoclax + Cytarabine +/- Idarubicin	69% (overall response)	-	Recommended Phase 2 dose of venetoclax was 360 mg/m ² .
Prospective Clinical Trial (Pediatric)[8]	Newly Diagnosed Pediatric AML	Venetoclax + Modified-Intensity Idarubicin + Cytarabine (VIA)	96.8% (after 2 cycles)	87.3% (after 2 cycles)	High rates of CR and MRD negativity.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment (Example)

Objective: To determine the synergistic, additive, or antagonistic effects of combining venetoclax with a chemotherapy agent (e.g., cytarabine) in AML cell lines.

Materials:

- AML cell lines (e.g., MOLM-13, MV4-11)
- Venetoclax (various concentrations)
- Cytarabine (various concentrations)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- Microplate reader

Methodology:

- **Cell Seeding:** Seed AML cells in a 96-well plate at a density of 1×10^4 cells/well.
- **Drug Treatment:** Treat cells with a matrix of venetoclax and cytarabine concentrations, both as single agents and in combination. Include a vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- **Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

Protocol 2: Clinical Trial Protocol Outline (Example)

Title: A Phase 1b/2 Study of Venetoclax in Combination with Azacitidine in Patients with Relapsed/Refractory Acute Myeloid Leukemia.

Objectives:

- Primary (Phase 1b): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of venetoclax in combination with azacitidine.
- Primary (Phase 2): To evaluate the overall response rate (ORR).
- Secondary: To assess the duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety profile.

Patient Population:

- Adults (≥ 18 years) with a diagnosis of AML that has relapsed after or is refractory to at least one prior line of therapy.
- Adequate organ function.
- ECOG performance status of 0-2.

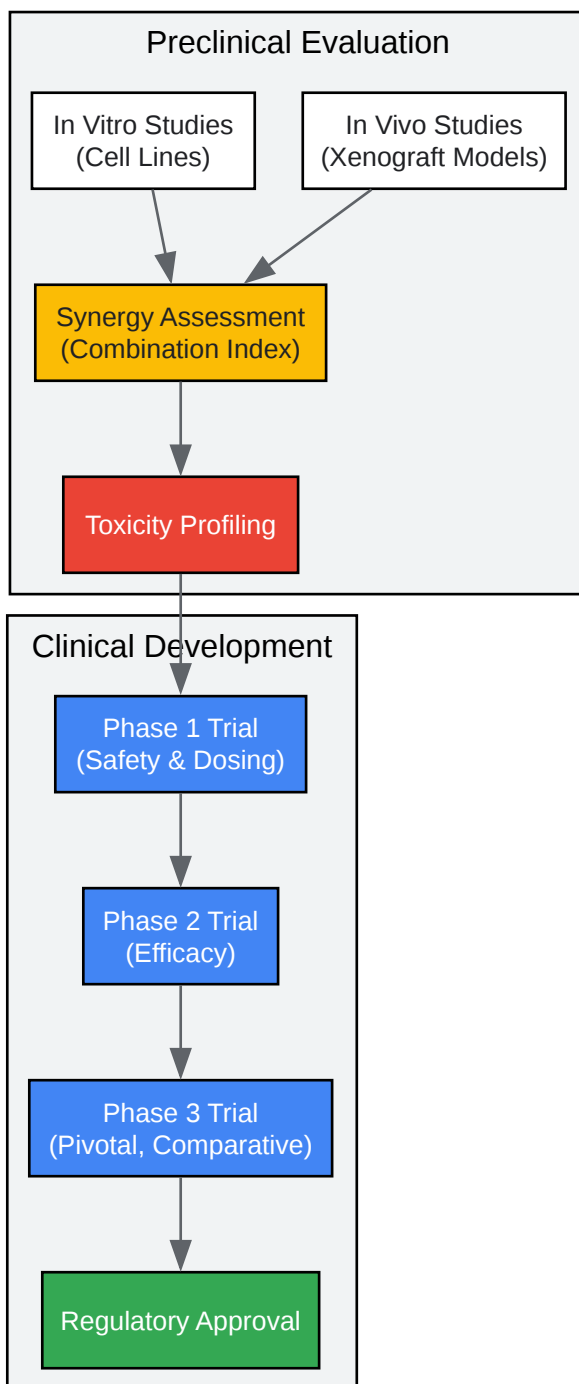
Treatment Plan:

- Venetoclax: Administered orally once daily. A dose ramp-up schedule is used to mitigate the risk of tumor lysis syndrome (TLS). For example, Day 1: 100 mg, Day 2: 200 mg, Day 3: 400 mg, continuing at 400 mg daily.
- Azacitidine: 75 mg/m² administered intravenously or subcutaneously on Days 1-7 of each 28-day cycle.

Assessments:

- Safety: Monitor for adverse events (AEs), including hematologic toxicities and TLS, through physical examinations, vital signs, and laboratory tests.
- Efficacy: Bone marrow aspirates and biopsies are performed at baseline, after cycle 1, and as clinically indicated to assess response according to standardized criteria (e.g., ELN criteria).
- Pharmacokinetics/Pharmacodynamics: Optional blood draws to assess drug concentrations and biomarker analysis.

Experimental Workflow Diagram



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